N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a fluorophenyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C19H15ClFN3O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-6-4-12(5-7-13)19-24-16(11-27-19)8-9-22-17(25)18(26)23-15-3-1-2-14(21)10-15/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26) |
InChI Key |
BNJPSAIMYZEZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using 3-fluorophenylboronic acid and a palladium catalyst.
Formation of the Ethanediamide Moiety: The ethanediamide moiety can be formed by reacting the intermediate product with ethylenediamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, palladium catalysts, and appropriate solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide is unique due to the specific arrangement of its substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both chlorophenyl and fluorophenyl groups, along with the thiazole ring, contributes to its unique pharmacological profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
